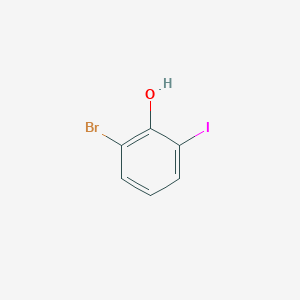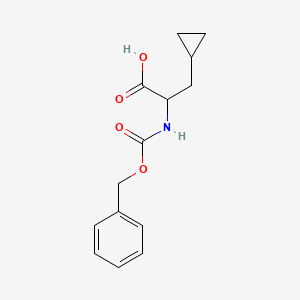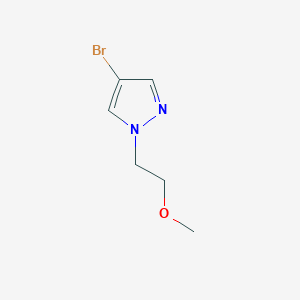
4-Brom-1-(2-Methoxyethyl)-1H-pyrazol
Übersicht
Beschreibung
4-bromo-1-(2-methoxyethyl)-1H-pyrazole (4-BME-P) is an organic compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound is an aromatic heterocyclic compound that contains a pyrazole ring with a bromine atom, a methyl group, and an ethoxy group. 4-BME-P has a wide range of applications in laboratory experiments, and it has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
4-Brom-1-(2-Methoxyethyl)-1H-pyrazol: kann bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet werden. Dieser Prozess ist entscheidend für die formale Anti-Markovnikov-Hydromethylierung von Alkenen, eine wertvolle Transformation in der organischen Synthese . Die Rolle der Verbindung in dieser Reaktion könnte für die Synthese komplexer Moleküle wie δ-®-Conicein und Indolizidin 209B von entscheidender Bedeutung sein .
Modulare Synthese fluoreszierender Moleküle
Die Verbindung dient als Baustein in der modularen Synthese von 4-Aminocarbonyl-substituierten 1,8-Naphthalimiden, die in der Einzelmolekül-Fluoreszenzdetektion verwendet werden . Diese Anwendung ist im Bereich der chemischen Biologie von Bedeutung, wo solche fluoreszierenden Moleküle für bildgebende Verfahren und diagnostische Zwecke unerlässlich sind.
Antimikrobielle Forschung
Im Bereich der antimikrobiellen Forschung könnte This compound auf seine potenziellen inhibitorischen Wirkungen gegenüber bakteriellen Proteinen wie FtsZ untersucht werden . Die Hemmung solcher Proteine ist ein vielversprechender Weg für die Entwicklung neuer Antibiotika.
Suzuki-Miyaura-Kupplung
Diese Verbindung kann in Suzuki-Miyaura-Kupplungsreaktionen verwendet werden, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in Pharmazeutika und organischen Materialien von entscheidender Bedeutung sind . Die Brom- und Pyrazolgruppen in der Verbindung machen sie zu einem geeigneten Kandidaten für Kreuzkupplungsreaktionen, die zu vielfältigen synthetischen Anwendungen führen.
Radikal-Polare-Crossover-Reaktionen
Die Stabilität und Reaktivität von This compound machen sie zu einem exzellenten Kandidaten für Radikal-Polare-Crossover-Reaktionen . Diese Reaktionen sind wichtig für die Synthese komplexer organischer Verbindungen, einschließlich Naturstoffen und potenzieller Wirkstoffmoleküle.
Synthese von Boronsäureestern
Schließlich kann die Verbindung an der Synthese von Boronsäureestern beteiligt sein, die in verschiedenen organischen Transformationen weit verbreitet sind . Die Boronsäureester-Einheit ist eine wichtige funktionelle Gruppe in der modernen synthetischen Chemie, insbesondere bei der Entwicklung neuer Reaktionsmethoden.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-(2-methoxyethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIMZWZHTDHXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281813 | |
| Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847818-49-9 | |
| Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)
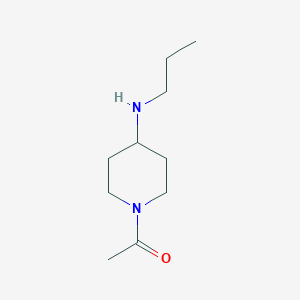
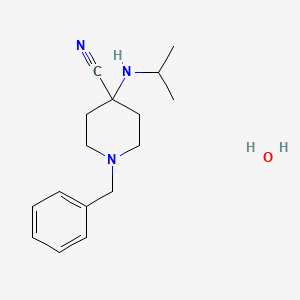
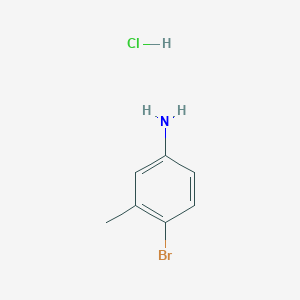
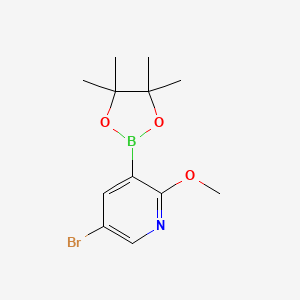
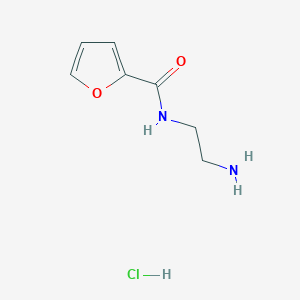
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)
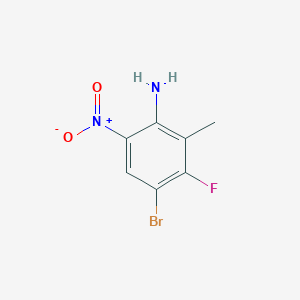

![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)
